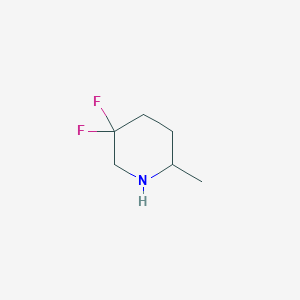

5,5-Difluoro-2-methylpiperidine

Description

Significance of Fluorinated Piperidine (B6355638) Scaffolds in Modern Chemical Research

Fluorinated piperidine scaffolds are of immense interest in contemporary chemical research, particularly in the realms of pharmaceutical and agrochemical development. nih.gov The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved drugs. nih.gov Its saturated, three-dimensional structure is a desirable feature for creating complex molecular architectures.

The incorporation of fluorine, the most electronegative element, into the piperidine scaffold imparts unique properties. The carbon-fluorine bond is highly polarized and can influence the acidity or basicity of nearby functional groups, a critical factor in drug-receptor interactions. nih.gov For instance, the orientation of a fluorine atom can affect the basicity of a piperidine derivative, which was a key consideration in the clinical evaluation of a kinesin spindle protein (KSP) inhibitor. nih.gov

Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also improve membrane permeability and binding affinity to target proteins. acs.org The gauche effect, often observed in fluorinated systems, can enforce a specific conformation on the piperidine ring, leading to more rigid and conformationally defined building blocks. nih.govnih.gov This conformational control is a powerful tool in rational drug design. nih.gov The significant potential of combining the structural features of piperidines with the unique properties of fluorine drives the continued exploration of these scaffolds. nih.gov

Historical Context and Challenges in the Synthesis of Fluorinated Piperidine Derivatives

Despite their importance, the synthesis of fluorinated piperidines has historically been fraught with challenges. nih.gov Traditional methods for introducing fluorine, such as electrophilic and nucleophilic fluorination, often provide limited access to these compounds and may require the use of hazardous reagents. nih.govacs.org The synthesis of monofluorinated piperidines with specific stereochemistry is often a complex process that necessitates the use of pre-functionalized starting materials with defined stereocenters. nih.govnih.gov

The synthesis of multifluorinated piperidines presents even greater difficulties, frequently involving lengthy, multi-step sequences. nih.govnih.gov A significant hurdle in synthesizing fluorinated piperidines from readily available fluoropyridine precursors is the competing hydrodefluorination reaction, which leads to the undesired removal of fluorine atoms. nih.govacs.org

Early methods for the dearomatization-hydrogenation of fluoropyridines, while providing access to some fluorinated piperidines, had limitations. acs.org For example, the use of certain rhodium catalysts was not compatible with polar or protic functional groups and was sensitive to the purity of reagents and solvents. nih.gov These challenges have spurred the development of more robust and general synthetic methods.

Recent advancements have focused on overcoming these obstacles. For instance, researchers at the University of Münster developed a dearomatization-hydrogenation process to produce all-cis-(multi)fluorinated piperidines. nih.govidw-online.de This method utilizes a catalyst to first remove the aromaticity of the starting fluoropyridine, making the subsequent hydrogenation step possible. idw-online.de Another innovative approach involves a palladium-catalyzed hydrogenation that is effective in the presence of air and moisture and is suitable for a broader range of substrates that were inaccessible with previous rhodium-based methods. mdpi.com

Scope and Research Focus on 5,5-Difluoro-2-methylpiperidine and Related Analogues

The research focus on 5,5-difluoro-2-methylpiperidine and its analogues is driven by the desire to explore the impact of gem-difluorination at the 5-position of the piperidine ring, combined with the stereochemical influence of a methyl group at the 2-position. This specific substitution pattern offers a unique combination of conformational rigidity and altered electronic properties.

The hydrochloride salt of 5,5-difluoro-2-methylpiperidine is commercially available, facilitating its use as a building block in synthetic chemistry. sigmaaldrich.com Research in this area investigates the synthesis of this and related compounds, as well as their incorporation into larger, more complex molecules with potential biological activity. The development of efficient synthetic routes to such specifically substituted piperidines is a key area of investigation.

Structure

3D Structure

Properties

IUPAC Name |

5,5-difluoro-2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c1-5-2-3-6(7,8)4-9-5/h5,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHYRIXXINTFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,5 Difluoro 2 Methylpiperidine and Its Analogues

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of readily available fluoropyridine precursors is a direct and atom-economical strategy for accessing fluorinated piperidines. nih.gov However, this approach is often complicated by competing hydrodefluorination, which removes the desired fluorine atoms. nih.govnih.gov Overcoming this challenge requires carefully designed catalytic systems and reaction conditions.

Dearomatization-Hydrogenation (DAH) Strategies for Fluoropyridines

A significant advancement in the synthesis of fluorinated piperidines is the development of the one-pot dearomatization-hydrogenation (DAH) process. nih.govspringernature.com This strategy circumvents the issues of catalyst poisoning and hydrodefluorination often seen in direct hydrogenation attempts. nih.gov The process involves an initial rhodium-catalyzed dearomatization of the fluoropyridine ring using a reductant like pinacol (B44631) borane (B79455) (HBpin), followed by the hydrogenation of the resulting intermediate. nih.govspringernature.com

This two-step, one-pot protocol has proven highly effective for producing a range of all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity. nih.govspringernature.comresearchgate.net The success of the DAH process hinges on the use of specific rhodium-carbene catalysts and ensuring anhydrous conditions, as moisture can deactivate the catalyst by hydrolyzing the pinacol borane. springernature.com The initial dearomatization step is crucial as it modifies the electronic properties of the ring, facilitating subsequent hydrogenation without the loss of fluorine substituents. nih.gov This method has been successfully applied to synthesize various substituted fluoropiperidines, which were previously difficult to access. nih.govspringernature.com

Table 1: Key Features of the Dearomatization-Hydrogenation (DAH) Process

| Feature | Description | Source(s) |

|---|---|---|

| Catalyst | Rhodium-carbene complexes | nih.govspringernature.com |

| Reductant | Pinacol borane (HBpin) | springernature.com |

| Key Steps | 1. Rhodium-catalyzed dearomatization. 2. Hydrogenation of the intermediate. | nih.govresearchgate.net |

| Selectivity | Highly diastereoselective, yielding all-cis products. | nih.govspringernature.com |

| Advantages | Overcomes catalyst poisoning and hydrodefluorination; provides access to complex multifluorinated piperidines in a single pot. | nih.govresearchgate.net |

Asymmetric Hydrogenation in Chiral Fluoropiperidine Synthesis

The asymmetric synthesis of chiral fluoropiperidines via direct hydrogenation is notoriously difficult, as no known catalysts can effectively hydrogenate common fluoropyridines or their corresponding pyridinium (B92312) salts without causing significant hydrodefluorination. dicp.ac.cn To overcome this limitation, an innovative asymmetric reductive transamination strategy has been developed. dicp.ac.cnbohrium.com

This method utilizes a rhodium-catalyzed transfer hydrogenation reaction on pyridinium salts in the presence of a chiral primary amine, such as (R)-1-phenylethylamine. dicp.ac.cnresearchgate.net The key to this transformation is the in situ transamination, where the chiral amine replaces the nitrogen atom of the original pyridine (B92270) ring, thereby inducing chirality in the final piperidine (B6355638) product with excellent diastereo- and enantioselectivity. dicp.ac.cn This approach avoids the use of a chiral catalyst or high-pressure hydrogen gas, relying instead on formic acid as the hydrogen source. liverpool.ac.ukdicp.ac.cn The reaction demonstrates broad functional group tolerance, allowing for the synthesis of highly valuable and structurally diverse chiral fluoropiperidines that are otherwise difficult to obtain. dicp.ac.cnbohrium.com

Transition Metal-Catalyzed Hydrogenation Protocols (e.g., Palladium- and Rhodium-Catalyzed)

Direct hydrogenation using transition metal catalysts remains a primary route for synthesizing saturated heterocycles. nih.govacs.org For fluoropyridines, both palladium and rhodium catalysts have been extensively studied, each with distinct advantages and challenges.

Palladium-Catalyzed Hydrogenation: A simple and robust protocol utilizes a heterogeneous palladium catalyst, specifically 20 wt % Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of aqueous hydrochloric acid (HCl) in methanol (B129727) (MeOH). nih.govacs.org This system effectively promotes the cis-selective hydrogenation of a wide array of fluoropyridines while demonstrating high tolerance to air and moisture, a significant advantage for practical applications. nih.govacs.org The Brønsted acid is crucial for protonating the substrate, enhancing reactivity towards hydrogenation and suppressing, though not eliminating, the hydrodefluorination side reaction. nih.govacs.org This method has been used to synthesize difluorinated piperidines, though yields can be moderate due to competing defluorination pathways. nih.gov

Rhodium-Catalyzed Hydrogenation: Rhodium catalysts are highly active for the hydrogenation of aromatic systems. rsc.org As detailed in the DAH strategies (Section 2.1.1), rhodium-carbene complexes are particularly effective in the one-pot synthesis of all-cis-(multi)fluorinated piperidines. nih.gov While direct hydrogenation attempts with various rhodium catalysts often fail due to catalyst poisoning or uncontrolled hydrodefluorination, the DAH process provides a reliable pathway. nih.gov

Table 2: Comparison of Palladium and Rhodium Hydrogenation Protocols for Fluoropyridines

| Catalyst System | Substrates | Key Features | Advantages | Limitations | Source(s) |

|---|---|---|---|---|---|

| Pd(OH)₂/C, HCl, MeOH | Mono- and difluoropyridines | Heterogeneous, cis-selective | Robust, simple, tolerant to air/moisture | Incomplete suppression of hydrodefluorination | nih.govacs.org |

| [Rh-carbene], HBpin, H₂ | Mono- and multifluoropyridines | Homogeneous, DAH process | Highly diastereoselective (all-cis), avoids hydrodefluorination | Requires anhydrous conditions, more complex setup | nih.govspringernature.com |

Transfer Hydrogenation Methodologies for Fluoropiperidines

Transfer hydrogenation offers a convenient and often safer alternative to methods requiring high-pressure hydrogen gas. liverpool.ac.uk In the context of fluoropiperidine synthesis, rhodium-catalyzed transfer hydrogenation has emerged as a powerful tool, particularly for creating chiral molecules. dicp.ac.cnresearchgate.net

The asymmetric reductive transamination reaction described previously (Section 2.1.2) is a prime example of this methodology. dicp.ac.cnbohrium.com It employs formic acid as the hydrogen donor in a rhodium-catalyzed process to reduce fluorinated pyridinium salts. dicp.ac.cnresearchgate.net This approach not only facilitates the reduction of the heterocyclic ring but also allows for the incorporation of a new nitrogen source, enabling the synthesis of complex chiral piperidines and fluoropiperidines with high levels of stereocontrol. dicp.ac.cnbohrium.com The reaction proceeds effectively in a biphasic solvent system (e.g., DCM/H₂O) at moderate temperatures, making it a practical and scalable method. researchgate.net

Intramolecular Cyclization Pathways for Piperidine Ring Formation

Intramolecular cyclization represents an alternative synthetic paradigm, constructing the piperidine ring from an acyclic precursor that already contains the necessary atoms. mdpi.com This approach is powerful for controlling stereochemistry and introducing diverse substitution patterns.

Radical-Mediated Cyclization Techniques

Radical-mediated cyclization has proven to be an effective method for synthesizing functionalized piperidines, including those bearing fluorine atoms. uclouvain.benih.gov These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form the heterocyclic ring. rsc.org

A notable example is the copper-catalyzed intramolecular aminodifluoroalkylation of alkenes. uclouvain.be This method enables the one-pot synthesis of piperidine scaffolds containing a gem-difluoromethylene (CF₂) group, a key feature of analogues like 5,5-difluoropiperidines. The process involves radical intermediates and leverages an earth-abundant copper catalyst, offering a direct route to these valuable fluorinated structures. uclouvain.be

Another approach involves the radical cyclization of precursors like 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov Using radical initiators and mediators such as tributyltin hydride or tris(trimethylsilyl)silane (B43935), these acyclic substrates undergo cyclization to form 2,4-disubstituted piperidines. nih.gov A significant finding in this area is that the choice of reagent can dramatically influence the diastereoselectivity of the product. For instance, using tris(trimethylsilyl)silane can lead to a substantial enhancement in the trans/cis ratio of the resulting piperidine compared to tributyltin hydride. nih.gov These radical-based methods provide a versatile toolkit for accessing complex piperidine structures that may be challenging to synthesize via hydrogenation routes. uclouvain.benih.gov

Metal-Catalyzed Ring Closure Reactions

Metal-catalyzed reactions offer powerful and versatile methods for the synthesis of piperidine rings, including those bearing fluorine substituents. nih.gov Various transition metals, such as palladium, iridium, and gold, have been employed to catalyze intramolecular cyclization reactions, forming the core piperidine structure. nih.gov

One notable approach involves the palladium-catalyzed aerobic oxidative cyclization of alkenes. This Wacker-type reaction allows for the synthesis of various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org For instance, a base-free Pd(DMSO)₂(TFA)₂ catalyst has been shown to be effective in this transformation. organic-chemistry.org Another strategy utilizes iridium catalysis in a hydrogen-borrowing [5+1] annulation method. This approach involves two sequential iridium(III)-catalyzed cascades of hydroxyl oxidation, amination, and imine reduction, leading to the stereoselective synthesis of substituted piperidines. nih.gov The use of water as a solvent in this method can prevent racemization and provide access to highly enantioenriched products. nih.gov

Gold(I) complexes have also been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov This method facilitates the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Furthermore, palladium catalysis with novel pyridine-oxazoline ligands has been developed for the enantioselective version of this type of amination. nih.gov

A robust method for producing (multi)fluorinated piperidines involves the cis-selective hydrogenation of readily available fluoropyridines using a heterogeneous palladium catalyst. nih.govacs.org This technique is chemoselective, tolerating other aromatic systems, and allows for the synthesis of a broad range of fluorinated piperidines. nih.govacs.org

| Catalyst System | Reaction Type | Key Features |

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Base-free conditions, applicable to various N-heterocycles. organic-chemistry.org |

| Iridium(III) complex | Hydrogen-borrowing [5+1] annulation | Stereoselective, can be performed in water to yield enantiopure products. nih.gov |

| Gold(I) complex | Oxidative amination of alkenes | Difunctionalization of double bonds, forms N-heterocycle and introduces O-substituent. nih.gov |

| Palladium/Pyridine-oxazoline ligand | Enantioselective oxidative amination | Provides access to chiral piperidines. nih.gov |

| Heterogeneous Palladium | cis-selective hydrogenation of fluoropyridines | Robust, chemoselective, and applicable to a wide range of substrates. nih.govacs.org |

Electrophilic Cyclization and Regioselectivity Considerations

Electrophilic cyclization represents another important strategy for constructing the piperidine ring. nih.gov In the context of fluorinated piperidines, electrophilic-induced cyclization can be a key step in introducing fluorine atoms or other functionalities with specific regioselectivity. For instance, the synthesis of α-(trifluoromethyl)pipecolic acid derivatives has been achieved through an iodoamination and migration of a CF₃ group following the addition of (trifluoromethyl)trimethylsilane (B129416) to a chiral imino lactone. researchgate.net A theoretical study of the rearrangement of the CF₃ group was conducted to understand the reaction mechanism of this transformation. researchgate.net

The regioselectivity of these cyclizations is a critical aspect, determining the final substitution pattern of the piperidine ring. The nature of the electrophile, the substrate, and the reaction conditions all play a crucial role in directing the cyclization to the desired position.

Other Cyclization Strategies (e.g., Aza-Michael, Silyl-Prins)

Beyond metal-catalyzed and electrophilic cyclizations, several other strategies have been developed for the synthesis of piperidine rings. These include the aza-Michael reaction and the silyl-Prins cyclization. nih.gov

The aza-Michael reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, which can be a key step in a sequence leading to piperidine formation. For example, an aza-Robinson annulation approach has been developed where the initial aza-Michael addition is followed by an intramolecular aldol (B89426) condensation to construct fused bicyclic amides. nih.gov

The aza-Prins cyclization offers a straightforward and highly diastereoselective route to cis-4-hydroxypiperidines. rsc.org This reaction can be used to synthesize C2 and C4 substituted piperidines bearing a tetrasubstituted carbon stereocenter at C4. rsc.org A variation, the aza-silyl-Prins reaction , utilizes silyl-substituted homoallylic amines and aldehydes under Lewis acid conditions to produce substituted tetrahydropyridines. researchgate.net The choice of Lewis acid can influence the reaction outcome, with InCl₃ favoring the formation of azepanes, while TMSOTf can lead to tetrahydropyran (B127337) derivatives. researchgate.net An expeditious synthesis of 4-fluoropiperidines has been achieved via an aza-Prins type cyclization using tetrafluoroboric acid-diethyl ether complex, affording the products in good yields and with high cis-selectivity. researchgate.netdntb.gov.ua

| Cyclization Strategy | Key Features | Example Application |

| Aza-Michael Reaction | Conjugate addition of an amine to an α,β-unsaturated carbonyl. | Aza-Robinson annulation for fused bicyclic amides. nih.gov |

| Aza-Prins Cyclization | Diastereoselective synthesis of cis-4-hydroxypiperidines. | Synthesis of C2 and C4 substituted piperidines. rsc.org |

| Aza-Silyl-Prins Reaction | Lewis acid-catalyzed cyclization of silyl-substituted homoallylic amines. | Synthesis of substituted tetrahydropyridines. researchgate.net |

Intermolecular Annulation Strategies

Intermolecular annulation strategies provide convergent and modular approaches to the synthesis of piperidine derivatives. These methods involve the construction of the piperidine ring from two or more separate components.

[4+2] Annulation Approaches for Fluorinated N-Heterocycles

The [4+2] annulation, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings. In the context of fluorinated N-heterocycles, this strategy allows for the rapid assembly of the piperidine core from readily available starting materials. acs.orgnih.gov A recently developed palladium-catalyzed [4+2] annulation strategy provides a route to 3-fluoropiperidines using α-fluoro-β-ketoester starting materials. acs.orgnih.gov This method is highly modular, tolerating a variety of substituents on the imine and the fluorinated nucleophile. acs.org For instance, aryl-substituted imines with either electron-donating or electron-withdrawing groups, as well as heterocyclic substrates, have been successfully employed. acs.org Furthermore, various fluorinated nucleophiles, including α-fluoro-β-ketonitriles, α-fluoro-β-ketosulfones, and α-fluoro-β-ketoamides, can be used in this reaction. acs.org

Phosphine-catalyzed [4+2] annulation reactions of allenoates and N-tosylimines have also been developed, offering an enantioselective route to functionalized piperidines. nih.gov

Two-Component Reaction Systems for Piperidine Synthesis

Two-component reactions are a common strategy for the intermolecular synthesis of piperidines, typically involving the formation of one C-N and one C-C bond, or two C-N bonds. nih.gov A classic example is the reductive amination, which involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine. nih.gov

More advanced multi-component coupling reactions have been devised. One such reaction utilizes the copper(I) iodide-mediated ring opening of a 2-methyleneaziridine with a Grignard reagent to form a metalloenamine. This intermediate can then be alkylated with a 1,3-difunctionalized electrophile, followed by reduction and in situ cyclization to yield a 2-substituted piperidine. rsc.org This method allows for the sequential formation of four new bonds in a single transformation and can be performed diastereoselectively. rsc.org

Stereoselective Fluorination and Functionalization

The introduction of fluorine atoms with control over the stereochemistry is a crucial aspect of synthesizing complex fluorinated piperidines. While direct stereoselective fluorination methods for piperidines are challenging, several indirect strategies have been successfully employed.

One approach involves the diastereoselective hydrogenation of fluorinated pyridines, which provides cis-selective access to a wide range of (multi)fluorinated piperidines. nih.govacs.org This method has been used to prepare fluorinated derivatives of important drug compounds and can be adapted for the synthesis of enantioenriched fluorinated piperidines. nih.govacs.org

Another strategy involves the stereoselective transformation of chiral precursors. For example, optically pure quaternary piperidines, both fluorinated and non-fluorinated, have been prepared from a chiral imino lactone derived from (R)-phenylglycinol. researchgate.net The addition of (trifluoromethyl)trimethylsilane, followed by iodoamination and rearrangement, led to α-(trifluoromethyl)pipecolic acid derivatives. researchgate.net

The conformational behavior of fluorinated piperidines is significantly influenced by the position and orientation of the fluorine atoms. nih.govnih.gov Understanding these conformational preferences, which are governed by factors such as charge-dipole interactions, hyperconjugation, and steric repulsion, is crucial for the rational design of conformationally defined building blocks. nih.govnih.govresearchgate.net

Electrophilic Fluorination of Precursors

The direct introduction of fluorine onto a pre-existing piperidine or its precursor via an electrophilic fluorinating agent is a primary strategy for the synthesis of fluorinated piperidines. This approach typically involves the reaction of an enolate or enamine equivalent of a piperidone with a source of "F+".

The synthesis of 5,5-difluoro-2-methylpiperidine can be envisioned starting from a suitably protected 2-methyl-5-piperidone. The piperidone is first converted to its corresponding enolate or a more stable derivative like a silyl (B83357) enol ether. This nucleophilic intermediate is then subjected to an electrophilic fluorinating reagent. Commercially available and widely used reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). youtube.comsemanticscholar.org The reaction proceeds through a stepwise introduction of two fluorine atoms at the C5 position. The choice of the nitrogen protecting group on the piperidine ring is crucial to ensure solubility, stability, and to influence the reactivity of the enolate.

A general representation of this transformation is the fluorination of a β-ketoester, which serves as a model for the reactivity of the piperidone precursor. researchgate.net The reaction of an enolate with an electrophilic fluorine source, such as a palladium(IV)-fluoride complex, can also be employed, offering an alternative pathway for fluorination. rsc.org

Table 1: Representative Electrophilic Fluorination Reactions

| Precursor | Fluorinating Agent | Product | Yield (%) | Reference |

| 1-(Trimethylsilyloxy)cyclohexene | N-Fluoropyridinium tetrafluoroborate | 2-Fluorocyclohexanone | Moderate | youtube.com |

| 2,4,6-Trialkyl substituted phenols | Selectfluor® | Fluorinated cyclohexadienones | High | semanticscholar.org |

| Ethyl 3-oxo-3-phenylpropionate | Iodosylbenzene / HF | Ethyl 2-fluoro-3-oxo-3-phenylpropionate | 98 | researchgate.net |

Deoxofluorination Strategies

An alternative and powerful method for the synthesis of gem-difluoro compounds is the deoxofluorination of a corresponding ketone. In the context of 5,5-difluoro-2-methylpiperidine synthesis, this involves the treatment of an N-protected 2-methyl-5-oxopiperidine with a deoxofluorinating agent.

Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly employed for this transformation. researchgate.netrsc.org These reagents convert the carbonyl group directly into a difluoromethylene group. The reaction typically requires stoichiometric amounts of the reagent and is often carried out under anhydrous conditions to prevent decomposition of the fluorinating agent. chim.it The reaction mechanism involves the formation of a fluoro-oxosulfonium intermediate, followed by nucleophilic attack of fluoride (B91410) and elimination of sulfur oxides. The choice of solvent and reaction temperature can be critical to optimize the yield and minimize side reactions.

Table 2: Representative Deoxofluorination Reactions

| Substrate | Reagent | Product | Yield (%) | Reference |

| Aldehydes and Ketones | Deoxo-Fluor® | gem-Difluorides | Good to Excellent | rsc.org |

| 4,4'-Difluorobenzophenone | Deoxo-Fluor® | Bis(4-fluorophenyl)difluoromethane | 78-86 | |

| Non-phenolic alcohols, aldehydes, ketones | DAST | Monofluorides, difluorides | Not specified | researchgate.net |

Reductive Amination for Fluorine-Containing Piperidine Derivatives

Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclic amines like piperidines. rsc.orgpurdue.edunih.gov This strategy can be applied to the synthesis of 5,5-difluoro-2-methylpiperidine by utilizing a precursor that already contains the gem-difluoro moiety.

One plausible route involves the reductive amination of a 1,5-dicarbonyl compound that is appropriately fluorinated. For instance, a precursor containing a ketone or aldehyde at the 2-position and a gem-difluoro group at the 5-position relative to a terminal amino group can undergo intramolecular reductive amination to form the desired piperidine ring. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the reduction of the intermediate iminium ion over the carbonyl group. rsc.orgnih.gov The choice of the nitrogen source, such as ammonia (B1221849) or a primary amine, determines the substitution on the piperidine nitrogen. nih.gov

Table 3: Representative Reductive Amination Reactions

| Carbonyl Compound | Amine | Reducing Agent | Product | Yield (%) | Reference |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH3CN | Secondary/Tertiary Amines | Not specified | rsc.org |

| Ketones | Amines | BH3N(C2H5)3 | Secondary/Tertiary Amines | Excellent | mdpi.com |

| 4-Acetylbutyric acid | Benzyl amine | TFAB-NH3 | N-benzyl-5-methylpiperid-2-one | 90 | nih.gov |

Chemoselective Derivatization of Fluorinated Piperidines

Once the 5,5-difluoro-2-methylpiperidine core has been synthesized, further functionalization can be achieved through chemoselective reactions. The presence of the fluorine atoms can influence the reactivity of the piperidine ring, particularly the basicity and nucleophilicity of the nitrogen atom.

N-derivatization is a common strategy to introduce diverse substituents. This can be achieved through standard reactions such as acylation, alkylation, or sulfonylation of the secondary amine. Protecting groups such as benzyloxycarbonyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) are often employed during the synthesis and can be chemoselectively removed and replaced with other functional groups. chemrxiv.org

C-H functionalization of the piperidine ring presents a more advanced approach to introduce substituents at specific positions. While the gem-difluoro group at the 5-position deactivates the adjacent C-H bonds, the C2, C3, C4, and C6 positions remain potential sites for functionalization. researchgate.net Transition metal-catalyzed C-H activation, directed by a suitable group on the nitrogen, can enable site-selective derivatization. researchgate.net For example, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at the C2 position. researchgate.net

Table 4: Examples of Chemoselective Derivatization of Piperidines

| Piperidine Derivative | Reagent/Catalyst | Functionalization | Product | Reference |

| N-Boc-piperidine | Rh2(R-TCPTAD)4 | C2-arylation | 2-Aryl-N-Boc-piperidine | researchgate.net |

| Fluoropyridines | Pd/C, H2 | Hydrogenation | Fluoropiperidines | chemrxiv.org |

| N-protected piperidines | Various | N-deprotection/reprotection | Derivatized piperidines | chemrxiv.org |

Emerging and Novel Synthetic Pathways for Difluoropiperidines

Recent advances in synthetic methodology have opened up new avenues for the construction of complex fluorinated molecules, including difluoropiperidines. These emerging pathways often utilize novel activation modes, such as light-mediated processes, to achieve transformations that are challenging with traditional methods.

Light-Mediated Radical Carbocyclization

Photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, enabling a wide range of synthetic transformations. nih.gov This approach can be harnessed for the synthesis of difluoropiperidines through radical cyclization reactions.

One strategy involves the generation of a gem-difluoroalkyl radical from a suitable precursor, such as a chlorodifluoroacetyl derivative, using a photocatalyst and visible light. nih.gov This radical can then undergo an intramolecular cyclization onto a tethered alkene or alkyne to form the piperidine ring. The reaction conditions, including the choice of photocatalyst, solvent, and light source, are critical for achieving high efficiency and selectivity. This method offers a convergent and modular approach to construct the difluoropiperidine scaffold from acyclic precursors.

Table 5: Light-Mediated Synthesis of Fluorinated Compounds

| Starting Materials | Catalyst/Conditions | Product Type | Key Feature | Reference |

| Nitrones and tetrafluorinated iodobromobutane | Iridium photocatalyst / blue light | 3,3,4,4-Tetrafluoropiperidines | One-step annulation | nih.gov |

| Chlorodifluoroacetic anhydride (B1165640) and alkenes | Photoredox catalyst / visible light | gem-Difluorinated γ-lactams | Solvent-controlled switchable synthesis | nih.gov |

| α-Trifluoromethyl alkenes and α-silyl ethers | 4CzIPN / visible light | gem-Difluoroalkenes | Defluoroaryloxymethylation |

Fluorine-Assisted Hydrogen Atom Transfer Approaches

Hydrogen atom transfer (HAT) reactions represent another modern strategy for C-H functionalization and the construction of cyclic systems. In the context of fluorinated piperidine synthesis, fluorine atoms can play a crucial role in directing or facilitating HAT processes.

A plausible approach for the synthesis of 5,5-difluoro-2-methylpiperidine could involve a 1,5-HAT reaction. In this scenario, a radical is generated at a position five atoms away from a C-H bond, which is then abstracted to generate a new radical that can participate in a subsequent cyclization. The presence of the gem-difluoro group can influence the bond dissociation energy of adjacent C-H bonds, potentially directing the HAT process. Recent studies have demonstrated the use of visible-light-induced defluorination of 2-trifluoromethyl-1-alkenes via a 1,5-HAT process to generate gem-difluoroalkenes, showcasing the potential of this strategy in fluorine chemistry. While direct application to the synthesis of 5,5-difluoro-2-methylpiperidine is yet to be reported, this approach holds promise for future developments in the field.

Table 6: Hydrogen Atom Transfer in Synthesis

| Reaction Type | Key Reagents/Conditions | Product Type | Mechanistic Feature | Reference |

| Defluorination of 2-trifluoromethyl-1-alkene | N-alkoxyphthalimides / visible light | gem-Difluoroalkenes | 1,5-HAT process | |

| Synthesis of pyrrolizidine (B1209537) ring system | Not specified | Pyrrolizidine | 1,5-HAT triggered by a vinyl radical |

Stereochemical Control and Conformational Analysis

Conformational Preferences of Fluorine Atoms in Piperidine (B6355638) Rings

The conformation of the piperidine ring, particularly the orientation of its substituents, is a critical determinant of a molecule's properties and biological function. In fluorinated piperidines, a delicate interplay of various forces dictates the conformational equilibrium.

In substituted cyclohexanes, which serve as a foundational model, substituents generally prefer the equatorial position to minimize steric hindrance. msu.edulumenlearning.com However, in fluorinated piperidines, this is not always the case. The fluorine atoms in 3,5-difluoropiperidine (B12995073) derivatives, for example, have been observed to adopt an exclusively axial orientation in many instances. nih.gov This preference for the axial position is a notable deviation from simple steric considerations and points to the influence of other electronic factors. nih.govresearchgate.netresearchgate.net The conformational preference can be determined experimentally using NMR spectroscopy by analyzing the 3J(19F,1H) coupling constants. nih.gov

The chair conformation is the most stable for the cyclohexane (B81311) ring, and substituents can occupy either axial or equatorial positions. libretexts.org A ring flip interconverts these positions, and the equilibrium generally favors the conformer with the bulky substituent in the equatorial position to avoid 1,3-diaxial interactions. msu.edulibretexts.org However, in the case of fluorinated piperidines, the smaller size of fluorine compared to a methyl group, combined with powerful electronic effects, can overcome this steric preference.

Electrostatic interactions play a pivotal role in determining the conformational preferences of fluorinated piperidines. d-nb.info The strong C-F bond is highly polarized, creating a significant dipole moment. acs.org In protonated piperidinium (B107235) cations, a strong charge-dipole interaction between the positively charged nitrogen and the electronegative fluorine atom can stabilize the axial conformation. researchgate.net This is particularly evident in 3-halopiperidinium cations, where the attractive interactions between the oppositely oriented dipoles of the C-X (where X is a halogen) and N-H bonds are greater in the axial conformation. acs.org

Hyperconjugation, the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, is another crucial factor stabilizing the axial fluorine conformation. researchgate.netnih.gov Specifically, electron donation from anti-periplanar C-H bonds into the low-lying antibonding σ* orbital of the C-F bond (σC-H → σ*C-F) can contribute significantly to the stability of the axial orientation. researchgate.net This type of interaction is often referred to as a "gauche effect." acs.org Computational studies have shown that hyperconjugative interactions are significant in determining the conformational behavior of fluorinated piperidines. researchgate.net

Solvation and the polarity of the solvent can have a profound impact on the conformational equilibrium of fluorinated piperidines. nih.govnih.gov A systematic survey of various fluorinated piperidine derivatives has revealed that solvent polarity plays a major role in stabilizing certain conformers. nih.gov For instance, in N-protected 3,5-difluoropiperidines, increasing the solvent polarity from chloroform (B151607) to DMSO can invert the conformational preference from equatorial to axial. nih.gov

The stability of the more polar axial conformer tends to increase with increasing solvent polarity. nih.gov This is because polar solvents can better stabilize the larger dipole moments often associated with axial conformers. d-nb.info However, there can be exceptions. In the case of the 4-fluoropiperidinium salt, the equatorial conformer was found to be dominant in aqueous solution, despite computational predictions favoring the axial orientation, suggesting that the interplay of factors can be complex and sometimes underestimated by computational models. nih.gov

The following table, derived from a study on 3,5-difluoropiperidine derivatives, illustrates the influence of solvent polarity on the free energy difference (ΔG) between the axial and equatorial conformers. nih.gov

| Compound | Solvent | ΔG (a → e) [kcal/mol] | Favored Conformation |

| Pivaloyl-protected 3,5-difluoropiperidine | Chloroform | Value not specified, but equatorial favored | Equatorial |

| DMSO | Value not specified, but axial favored | Axial | |

| Boc-protected 3,5-difluoropiperidine | Chloroform | Value not specified, but equatorial favored | Equatorial |

| DMSO | Value not specified, but axial favored | Axial | |

| Unprotected 3,5-difluoropiperidine (2C) | Benzene | +0.2 | Axial |

| Chloroform | +0.5 | Axial | |

| Dichloromethane | +0.6 | Axial | |

| DMSO | +0.8 | Axial | |

| Water | +0.8 | Axial |

Data adapted from Nairoukh et al. (2020). nih.gov

While electronic effects are often dominant in fluorinated piperidines, steric interactions still play a role. d-nb.info The classic 1,3-diaxial interaction, which describes the steric repulsion between an axial substituent and other axial atoms on the same side of the ring, is a primary source of strain. msu.edulibretexts.org In 1,2-dimethylpiperidine, for example, the conformer with the equatorial 2-methyl group is favored. nih.gov

However, when the piperidine nitrogen is part of an amide or is attached to an aromatic ring, its hybridization state changes, leading to a phenomenon known as pseudoallylic strain. nih.gov This type of strain can force a 2-substituent into the axial position to minimize steric repulsion. nih.gov For N-acylpiperidines with a 2-substituent, the axial orientation can be significantly favored. nih.gov The interplay between these steric effects and the electronic contributions of fluorine atoms ultimately determines the final ring conformation. In some cases, to alleviate strain, the piperidine ring may adopt a non-chair conformation, such as a twist-boat form. nih.gov

Spectroscopic Methodologies for Conformational Elucidation

The determination of the preferred conformation of cyclic molecules such as piperidines relies heavily on a variety of spectroscopic techniques. Among these, NMR spectroscopy stands out as a particularly powerful tool, providing detailed insights into the spatial arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Piperidine Conformational Studies

NMR spectroscopy, a technique that exploits the magnetic properties of atomic nuclei, is indispensable for the conformational analysis of fluorinated piperidines. The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe for structural and conformational studies. In the context of 5,5-Difluoro-2-methylpiperidine, both ¹H and ¹⁹F NMR, along with two-dimensional correlation experiments, are crucial for a comprehensive understanding of its structure.

The analysis of coupling constants, which arise from the interaction of nuclear spins through the bonding network, is a cornerstone of conformational analysis by NMR. Specifically, the vicinal coupling constants (³J), which occur between nuclei separated by three bonds, are highly dependent on the dihedral angle between the coupled nuclei, a relationship famously described by the Karplus equation.

Analysis of ³J(¹⁹F,¹H) Coupling Constants

In fluorinated piperidines, the three-bond coupling between fluorine and proton nuclei, denoted as ³J(¹⁹F,¹H), provides invaluable information about the conformation of the piperidine ring. The magnitude of these coupling constants is directly related to the dihedral angle between the C-F and C-H bonds.

The Karplus relationship for ³J(¹⁹F,¹H) coupling constants predicts that a dihedral angle of approximately 180° (anti-periplanar arrangement) will result in a large coupling constant, whereas a dihedral angle of around 90° (syn-clinal arrangement) will lead to a small coupling constant. In a typical chair conformation, the relationship between the fluorine atoms at C5 and the protons at C4 and C6 would involve both anti-periplanar and syn-clinal arrangements.

Table 1: General Karplus Correlation for ³J(¹⁹F,¹H) Coupling Constants

| Dihedral Angle (θ) | Expected ³J(¹⁹F,¹H) Magnitude (Hz) | Conformation |

| ~0° | Small to medium | Syn-periplanar |

| ~60° | Small | Syn-clinal (gauche) |

| ~90° | Very small | |

| ~120° | Small | Anti-clinal |

| ~180° | Large | Anti-periplanar (trans) |

This table presents a generalized trend. Actual values can be influenced by factors such as electronegativity of other substituents, ring strain, and solvent effects.

In the case of 5,5-Difluoro-2-methylpiperidine, the analysis would involve measuring the coupling between the fluorine nuclei at C5 and the protons at C4 and C6. The presence of the methyl group at the C2 position introduces further complexity, potentially influencing the conformational equilibrium between the two possible chair forms where the methyl group is either axial or equatorial.

Detailed analysis of the ¹H and ¹⁹F NMR spectra, including the measurement of specific ³J(¹⁹F,¹H) coupling constants, would be required to definitively determine the dominant chair conformation and the orientation of the methyl group in 5,5-Difluoro-2-methylpiperidine.

Computational and Theoretical Investigations of 5,5 Difluoro 2 Methylpiperidine

Density Functional Theory (DFT) Calculations for Structural and Energetic Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 5,5-Difluoro-2-methylpiperidine, DFT calculations are instrumental in determining its stable conformations and the energetic landscape connecting them.

Structural Analysis: DFT calculations, often employing hybrid functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), can predict the optimized geometries of various conformers. For a 2-methylpiperidine ring, the primary conformational equilibrium is between the chair forms with the methyl group in an axial or equatorial position. The presence of the gem-difluoro group at the 5-position introduces additional complexity. DFT would be used to calculate key geometric parameters for each conformer.

Energetic Analysis: The relative energies of the different chair and boat conformers of 5,5-Difluoro-2-methylpiperidine can be calculated to determine the most stable structures. These calculations can also quantify the energy barriers for conformational interconversions, providing insight into the molecule's flexibility. For similar fluorinated piperidines, computational analyses have been performed to understand their conformational preferences. researchgate.netnih.gov For instance, studies on 3-fluoropiperidine and 3,5-difluoropiperidine (B12995073) have shown a strong preference for the axial conformation of the fluorine atom, which is influenced by stereoelectronic effects. researchgate.netnih.gov DFT calculations would be crucial in determining if similar effects play a role in the conformational preferences of 5,5-Difluoro-2-methylpiperidine.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Hypothetical Conformer of 5,5-Difluoro-2-methylpiperidine This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this exact molecule is not readily available in the searched literature.

| Parameter | Value |

|---|---|

| C2-N1 Bond Length (Å) | 1.47 |

| C5-F1 Bond Length (Å) | 1.39 |

| C5-F2 Bond Length (Å) | 1.39 |

| C2-C3-C4-C5 Dihedral Angle (°) | -55.2 |

| Relative Energy (kcal/mol) | 0.00 |

Ab Initio Molecular Dynamics for Conformational Pathways and Transitions

While DFT calculations provide static pictures of stable conformers and transition states, Ab Initio Molecular Dynamics (AIMD) simulations can map out the dynamic conformational pathways and transitions of 5,5-Difluoro-2-methylpiperidine. By solving the electronic structure on-the-fly as the atoms move, AIMD provides a realistic simulation of the molecule's behavior over time.

AIMD simulations can reveal the mechanisms of ring inversion and the interchange between different conformers. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site. The trajectories generated from AIMD can be analyzed to identify the most populated conformational states and the timescales of transitions between them.

Quantum Chemical Simulations of Fluorinated Piperidine (B6355638) Systems

Quantum chemical simulations encompass a broad range of methods used to study the behavior of molecules. For fluorinated piperidine systems like 5,5-Difluoro-2-methylpiperidine, these simulations are essential for understanding the influence of fluorine on the ring's properties.

These simulations can be used to model the effects of solvation on conformational equilibria. researchgate.netnih.gov The polarity of the solvent can have a significant impact on the relative stability of conformers due to differing dipole moments. nih.gov For example, a more polar conformer will be preferentially stabilized in a polar solvent. Quantum chemical simulations using implicit or explicit solvent models can quantify these effects and provide a more accurate picture of the molecule's behavior in different environments.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Electronic Structure Characterization

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunction of a molecule into a more intuitive chemical picture of bonding, lone pairs, and intermolecular interactions. For 5,5-Difluoro-2-methylpiperidine, NBO analysis can provide deep insights into its electronic structure.

NBO Analysis: NBO analysis can identify and quantify hyperconjugative interactions that contribute to conformational stability. researchgate.net For instance, it can reveal interactions between the lone pair of the nitrogen atom and antibonding orbitals of adjacent C-C or C-H bonds. In fluorinated systems, the interaction between C-H or C-C bonding orbitals and the antibonding C-F orbital (σ → σ* interaction) can be particularly important in dictating conformational preferences. researchgate.net

Natural Population Analysis (NPA): NPA provides a method for assigning the electron density of a molecule to its individual atoms, resulting in a set of atomic charges. These charges are less sensitive to the basis set used in the calculation compared to other methods like Mulliken population analysis. For 5,5-Difluoro-2-methylpiperidine, NPA would reveal the partial positive charge on the carbon atom attached to the fluorine atoms and the partial negative charges on the fluorine and nitrogen atoms, which are crucial for understanding its electrostatic interactions.

Table 2: Illustrative Natural Population Analysis (NPA) Charges for Selected Atoms of a Hypothetical Conformer of 5,5-Difluoro-2-methylpiperidine This table presents hypothetical data for illustrative purposes.

| Atom | NPA Charge (e) |

|---|---|

| N1 | -0.55 |

| C2 | -0.15 |

| C5 | +0.40 |

| F1 | -0.25 |

| F2 | -0.25 |

Electrostatic Potential Mapping in Fluorinated Heterocycles

The molecular electrostatic potential (MEP) is a valuable property for understanding and predicting the reactive behavior of a molecule. The MEP is mapped onto the electron density surface of the molecule, with different colors representing regions of positive, negative, and neutral potential.

For 5,5-Difluoro-2-methylpiperidine, an MEP map would visually highlight the electron-rich region around the nitrogen lone pair (typically colored red or yellow), indicating a site for electrophilic attack or hydrogen bond donation. Conversely, regions around the hydrogen atoms attached to the nitrogen and carbon atoms would show positive potential (colored blue), indicating sites for nucleophilic attack or hydrogen bond acceptance. The highly electronegative fluorine atoms would create a region of negative potential, influencing the molecule's interaction with its environment.

Theoretical Studies of Weak Interactions (e.g., Hydrogen Bonding, lp···π)

Beyond the strong covalent bonds that define the molecular structure, weak non-covalent interactions play a critical role in molecular recognition and binding. Theoretical studies can quantify the strength and nature of these interactions for 5,5-Difluoro-2-methylpiperidine.

Hydrogen Bonding: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. Computational methods can be used to model the geometry and energy of hydrogen bonds formed between 5,5-Difluoro-2-methylpiperidine and other molecules, such as water or amino acid residues in a protein binding site.

lp···π Interactions: While not immediately obvious from its structure, the lone pair (lp) of the nitrogen atom could potentially engage in lp···π interactions if the molecule were to interact with an aromatic ring. Theoretical calculations could explore the possibility and strength of such interactions.

Other Weak Interactions: The presence of fluorine atoms can lead to other weak interactions, such as C-F···H-C hydrogen bonds and dipole-dipole interactions. Computational studies on fluorinated piperidines have highlighted the importance of charge-dipole interactions in stabilizing certain conformations. researchgate.netresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 5,5 Difluoro 2 Methylpiperidine

Elucidation of Reaction Pathways for Piperidine (B6355638) Ring Formation

The formation of the 5,5-difluoro-2-methylpiperidine ring likely proceeds through established synthetic routes for piperidine synthesis, adapted for the presence of the gem-difluoro group. Key strategies would involve the cyclization of a suitable linear precursor containing the pre-installed gem-difluoro and methyl functionalities.

One probable pathway is the intramolecular reductive amination of a δ-amino ketone or aldehyde. In this approach, a linear amino ketone precursor bearing a gem-difluoro group at the 5-position and a methyl group at the 2-position would undergo intramolecular cyclization to form a cyclic imine or enamine intermediate. Subsequent reduction of this intermediate, typically with a hydride reducing agent, would yield the final piperidine ring. The reaction mechanism involves the initial formation of a hemiaminal, followed by dehydration to the cyclic imine, which is then irreversibly reduced.

Another plausible route is through intramolecular nucleophilic substitution . A linear substrate with a terminal amine and a leaving group at the 5-position of a six-carbon chain (with the gem-difluoro and methyl groups at the appropriate positions) can undergo intramolecular cyclization. The nitrogen atom acts as the nucleophile, displacing the leaving group to form the piperidine ring. The efficiency of this cyclization would be governed by Baldwin's rules for ring closure.

Understanding Catalytic Mechanisms in Dearomatization and Hydrogenation Processes

The synthesis of 5,5-difluoro-2-methylpiperidine can also be envisioned through the catalytic dearomatization and subsequent hydrogenation of a corresponding fluorinated and methylated pyridine (B92270) precursor.

Catalytic Hydrogenation: The hydrogenation of a 3,3-difluoro-6-methylpyridine derivative is a direct route to the target molecule. This process typically involves the use of heterogeneous or homogeneous catalysts, such as platinum, palladium, rhodium, or nickel, under a hydrogen atmosphere. The mechanism of catalytic hydrogenation of pyridines generally involves the following steps:

Adsorption: The pyridine substrate adsorbs onto the surface of the metal catalyst.

Hydrogen Activation: Molecular hydrogen is dissociatively chemisorbed onto the catalyst surface, forming reactive metal-hydride species.

Stepwise Hydrogenation: The adsorbed pyridine ring undergoes a series of sequential hydrogen transfers from the catalyst surface. This process typically proceeds through partially hydrogenated intermediates, such as di- and tetrahydropyridines.

Desorption: Once fully saturated, the resulting piperidine product desorbs from the catalyst surface.

The presence of the gem-difluoro group could influence the electronic properties of the pyridine ring and its interaction with the catalyst surface, potentially affecting reaction rates and conditions.

Catalytic Dearomatization: Asymmetric dearomatization represents a more advanced approach to introduce stereocenters during the ring formation. While specific examples for 3,3-difluoro-6-methylpyridine are scarce, the general mechanism involves the coordination of a chiral catalyst to the pyridine nitrogen. This activation facilitates a nucleophilic attack on the aromatic ring, leading to a dearomatized intermediate. Subsequent transformations would then lead to the saturated piperidine ring.

Insights into Radical Intermediates in Fluoropiperidine Synthesis

Radical-mediated reactions offer a powerful alternative for the construction of the piperidine ring. In the context of 5,5-difluoro-2-methylpiperidine synthesis, a key strategy would be the intramolecular cyclization of a nitrogen-centered or carbon-centered radical onto a suitable acceptor.

A plausible approach involves the generation of a nitrogen-centered radical from an N-functionalized precursor, such as an N-alkenyl-N-chloroamine. Homolytic cleavage of the N-Cl bond, initiated by light or a radical initiator, would generate an aminyl radical. This radical could then undergo a 6-endo-trig cyclization onto the double bond to form a five-membered ring radical, which would then rearrange to the more stable six-membered ring, or more directly, a 6-exo-trig cyclization if the precursor is designed accordingly. The presence of the gem-difluoro group would likely influence the regioselectivity of the radical addition.

Alternatively, a carbon-centered radical could be generated at a position that would allow for cyclization onto an imine or a similar nitrogen-containing functional group. For instance, a radical generated on a carbon chain attached to a nitrogen atom could cyclize to form the piperidine ring. The gem-difluoro group could act as a radical acceptor or influence the stability of nearby radical intermediates.

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control in the synthesis of 5,5-difluoro-2-methylpiperidine, which possesses a stereocenter at the C2 position, is crucial for its potential applications. Asymmetric synthesis can be approached through various strategies.

Chiral Auxiliary-Mediated Synthesis: One established method involves the use of a chiral auxiliary attached to the nitrogen atom of the precursor. This auxiliary would direct the stereochemical outcome of a key bond-forming step, such as the intramolecular cyclization or a nucleophilic addition to a prochiral center. For example, in an intramolecular reductive amination pathway, a chiral amine could be used as the auxiliary. After the formation of the piperidine ring with the desired stereochemistry, the auxiliary would be cleaved.

Asymmetric Catalysis: A more efficient approach is the use of a chiral catalyst. In the context of hydrogenation of a 3,3-difluoro-6-methylpyridine, a chiral transition metal catalyst (e.g., with a chiral phosphine (B1218219) ligand) could be employed. The mechanism of stereocontrol would involve the formation of a chiral catalyst-substrate complex, where one face of the pyridine ring is preferentially shielded. Hydrogen addition would then occur from the less hindered face, leading to an enantiomerically enriched product. The interaction between the substrate, the chiral ligand, and the metal center dictates the stereochemical outcome.

Similarly, in asymmetric dearomatization reactions, the chiral ligand on the metal catalyst creates a chiral environment that directs the nucleophilic attack on the pyridine ring, thereby establishing the stereochemistry of the newly formed stereocenter.

Substrate Control: If the starting material already contains a stereocenter, this can influence the stereochemical outcome of subsequent reactions. For instance, if a linear precursor with a pre-existing stereocenter is cyclized, the transition state leading to one diastereomer may be favored over the other due to steric or electronic interactions.

Role of 5,5 Difluoro 2 Methylpiperidine As a Core Scaffold in Chemical Design

Design Principles for Conformationally Rigid Fluorinated Scaffolds

The introduction of fluorine, particularly a gem-difluoro group (CF₂), into a piperidine (B6355638) ring significantly impacts its conformational preferences, leading to more rigid and predictable three-dimensional structures. This rigidity is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target.

The design principles for such scaffolds are rooted in stereoelectronic effects, which are spatial interactions between electron orbitals. rsc.org Key factors include:

Gauche Effect: In saturated systems, electronegative substituents like fluorine often prefer a gauche arrangement rather than the sterically less hindered anti-conformation. This is due to stabilizing hyperconjugative interactions between a C-H bonding orbital (σ) and an adjacent C-F anti-bonding orbital (σ*). rsc.orgchemicalregister.com

Dipole Minimization and Charge-Dipole Interactions: The highly polarized C-F bond creates a strong local dipole moment. The piperidine ring will adopt a conformation that minimizes destabilizing dipole-dipole repulsions. researchgate.netresearchgate.net Conversely, in the protonated state (piperidinium ion), a favorable charge-dipole interaction between the C-F bond and the positive charge on the nitrogen can stabilize conformations where the fluorine is axial. researchgate.netnih.gov

Conformational Locking: The gem-difluoro group at the 5-position of the piperidine ring restricts ring-flipping, leading to a more conformationally stable chair form. While monofluorination can already introduce a conformational bias, the CF₂ group amplifies this effect, providing a more defined and rigid scaffold. researchgate.netrsc.org Studies on related fluorinated piperidines have shown that solvation and solvent polarity also play a major role in stabilizing specific conformers. nih.gov

These principles allow chemists to use the 5,5-difluoro substitution pattern to enforce a specific three-dimensional arrangement of other substituents on the piperidine ring, which is crucial for optimizing interactions with protein binding pockets.

Strategies for Modulating Basic Amine Properties via Fluorine Substitution

One of the most powerful applications of fluorine in drug design is its ability to predictably modulate the basicity (pKa) of nearby amine groups. rsc.org The piperidine nitrogen is a basic center, which is often crucial for forming salt forms with improved solubility or for key binding interactions. However, high basicity can also lead to liabilities such as hERG channel affinity or rapid clearance. chemrxiv.org

Fluorine substitution provides a precise strategy for tuning this property:

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) is transmitted through sigma (σ) bonds. researchgate.net In 5,5-Difluoro-2-methylpiperidine, the two fluorine atoms at the γ-position relative to the nitrogen atom significantly decrease the electron density on the nitrogen. This reduces the availability of the nitrogen's lone pair to accept a proton, thereby lowering the amine's basicity (decreasing the pKa of the conjugate acid). nih.gov

Predictable pKa Reduction: The effect of fluorination on pKa is generally additive and dependent on the distance from the amine. While specific experimental data for 5,5-Difluoro-2-methylpiperidine is not readily available in the literature, data from analogous compounds demonstrate this predictable trend. For instance, gem-difluorination on cycloalkane amines can lead to a pKa decrease of up to 3.1 units depending on the position. chemrxiv.org This allows for the rational design of molecules with an optimal basicity profile to balance efficacy and safety. researchgate.netrsc.org

| Compound | Structure | pKa (Conjugate Acid) | Reference |

|---|---|---|---|

| Piperidine |  | 11.12 | General Literature |

| N-Methylpiperidine |  | 10.08 | nih.govchemicalbook.com |

| 3-Fluoropiperidine (axial F) |  | ~9.1 (Estimated) | researchgate.net |

| 4,4-Difluoropiperidine |  | 7.56 | General Literature |

| 5,5-Difluoro-2-methylpiperidine | (Structure not available) | Significantly Lower than Piperidine (Estimated) | Conceptual |

Applications in the Rational Design of Novel Chemical Entities (conceptual frameworks)

5,5-Difluoro-2-methylpiperidine is a quintessential "building block" in organic synthesis and medicinal chemistry. enamine.netlifechemicals.com Its pre-functionalized, rigid, and electronically modulated core makes it an attractive starting point for creating novel molecules with tailored properties.

As a secondary amine, 5,5-Difluoro-2-methylpiperidine is a versatile precursor for a wide range of chemical transformations. Standard synthetic protocols can be applied to functionalize the nitrogen atom, allowing for its incorporation into larger, more complex molecules. Synthetic routes toward similar 3,3-difluoropiperidines have been developed, often involving cyclization of fluorinated acyclic precursors. rsc.orgresearchgate.net

Potential synthetic applications include:

N-Alkylation and N-Arylation: Introducing various alkyl or aryl groups to explore structure-activity relationships (SAR).

N-Acylation: Forming amides to serve as stable linkers or pharmacophoric elements.

Reductive Amination: Coupling with aldehydes or ketones to build more complex side chains.

These reactions allow chemists to readily attach the 5,5-Difluoro-2-methylpiperidine scaffold to other key fragments, facilitating the rapid assembly of new chemical entities.

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets. researchgate.net The piperidine ring is one such scaffold, present in numerous approved drugs. lifechemicals.com By using the 5,5-difluoro-2-methylpiperidine variant, medicinal chemists can generate novel analogues of existing drugs or lead compounds to optimize their properties.

Key strategies for analogue generation include:

Bioisosteric Replacement: The gem-difluoro group can serve as a bioisostere for other chemical groups. For example, it can replace a carbonyl group (ketone) or an isopropyl group, mimicking their steric profile while introducing unique electronic properties and blocking metabolic oxidation at that position. chemrxiv.org

| Original Moiety | Potential Bioisosteric Replacement | Conceptual Advantage |

|---|---|---|

| Isopropyl Group (-CH(CH₃)₂) | gem-Difluoro Group (-CF₂-) on a ring | Similar sterics, blocked metabolic oxidation, altered electronics. |

| Carbonyl Group (C=O) | gem-Difluoro Group (-CF₂-) | Maintains tetrahedral geometry, removes H-bond acceptor, increases metabolic stability. |

| Methylene Group (-CH₂-) at a metabolically active site | gem-Difluoro Group (-CF₂-) | Blocks oxidative metabolism, increases stability. |

Conceptual Impact on Chemical Space Exploration for Fluorinated Heterocycles

The development and commercial availability of building blocks like 5,5-Difluoro-2-methylpiperidine are crucial for expanding the accessible chemical space for drug discovery. researchgate.net Modern drug discovery campaigns increasingly focus on moving away from flat, aromatic molecules towards more three-dimensional, sp³-rich scaffolds. These 3D structures can form more specific and higher-affinity interactions with complex protein targets.

The 5,5-Difluoro-2-methylpiperidine scaffold contributes to this exploration by:

Introducing Novelty: It provides a unique combination of features—a piperidine core, a methyl substituent creating a chiral center, and a gem-difluoro group for conformational and electronic control.

Increasing Structural Diversity: By providing access to a rigid, fluorinated, and basic core, it enables the creation of libraries of compounds with distinct physicochemical properties and 3D shapes compared to their non-fluorinated or aromatic counterparts.

Facilitating Fragment-Based Drug Discovery (FBDD): Small, rigid, and functionalized fragments like this are ideal starting points in FBDD campaigns. chemrxiv.org They can be screened for weak binding to a target, and then elaborated into more potent leads using the synthetic handles described above.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes for 5,5-Difluoro-2-methylpiperidine

Current synthetic strategies for fluorinated piperidines often rely on multi-step sequences that may involve harsh reagents and generate significant chemical waste. While specific, optimized routes for 5,5-difluoro-2-methylpiperidine are not extensively documented in publicly available research, general methods for analogous structures highlight the need for more efficient approaches. For instance, the synthesis of related 3,3-difluoropiperidines has been achieved through the cyclization of 2,2-difluoro-4-pentenylamines. Adapting such methods to introduce the 2-methyl substituent in a stereocontrolled manner presents a considerable challenge.

Future research should focus on developing catalytic and atom-economical methods. One promising avenue is the direct hydrogenation of fluorinated pyridine (B92270) precursors. Palladium-catalyzed hydrogenation has been successfully employed for the synthesis of various (multi)fluorinated piperidines from inexpensive and abundant fluoropyridines. chemenu.combldpharm.com A key challenge in this approach is preventing hydrodefluorination, where the carbon-fluorine bonds are cleaved during the reduction process. The development of catalysts and reaction conditions that selectively reduce the pyridine ring while preserving the gem-difluoro moiety would be a significant advancement. Another sustainable approach could involve biocatalysis, using enzymes to perform key transformations with high selectivity and under mild conditions, reducing the reliance on traditional, often hazardous, chemical reagents. bldpharm.com

Exploration of Novel Reactivity Patterns for Difluoropiperidines and their Transformations

The reactivity of the 5,5-difluoro-2-methylpiperidine scaffold is largely unexplored. The presence of the electron-withdrawing gem-difluoro group is expected to lower the basicity of the piperidine (B6355638) nitrogen compared to its non-fluorinated counterpart, a property that can be advantageous in drug design to reduce off-target effects such as hERG channel affinity. chemenu.com Understanding the influence of the C-F bonds on the reactivity of the N-H bond and the adjacent methyl-substituted carbon is crucial.

Future investigations should systematically explore the reactivity of this compound. This includes its behavior in N-alkylation, N-acylation, and other derivatization reactions at the nitrogen atom. Furthermore, the potential for functionalization of the carbon framework of the piperidine ring, in the presence of the gem-difluoro group, warrants investigation. For example, can the methyl group at the 2-position be functionalized, or can C-H activation strategies be employed at other positions on the ring? The reactivity of related gem-difluoroalkenes, which can undergo various palladium-catalyzed reactions, suggests that the difluorinated carbon of the piperidine ring might also participate in unique chemical transformations under specific conditions. evitachem.com

Advanced Computational Modeling for Predictive Design and Conformational Landscapes

Computational modeling is an indispensable tool for understanding the conformational preferences of fluorinated molecules and predicting their properties. For fluorinated piperidines, the orientation of the fluorine atoms (axial versus equatorial) can significantly impact the molecule's dipole moment and its interactions with biological targets. In the case of 5,5-difluoro-2-methylpiperidine, the gem-difluoro group is fixed at the 5-position, but the conformation of the piperidine ring and the relative orientation of the 2-methyl group can still vary.

Advanced computational studies are needed to map the conformational landscape of 5,5-difluoro-2-methylpiperidine and its derivatives. Using methods like Density Functional Theory (DFT), researchers can calculate the relative energies of different chair and boat conformations and predict the most stable geometries. Such studies can elucidate the impact of the gem-difluoro group on the ring's pucker and the stereoelectronic environment. This understanding is critical for the rational design of molecules where 5,5-difluoro-2-methylpiperidine is used as a scaffold, as the three-dimensional shape of the molecule is a key determinant of its biological activity. Machine learning models, trained on data from computational and experimental studies of fluorinated compounds, could also be developed to predict properties like pKa, solubility, and even potential bioactivity, accelerating the discovery process.

Integration of 5,5-Difluoro-2-methylpiperidine into Complex Molecular Architectures for Research Purposes

The primary value of a building block like 5,5-difluoro-2-methylpiperidine lies in its potential for incorporation into larger, more complex molecules with novel functions, particularly in the realm of drug discovery. The piperidine ring is a common motif in pharmaceuticals, and the introduction of a gem-difluoro group can enhance metabolic stability and modulate binding affinity. chemenu.com

Evidence of its utility is seen in its use for the synthesis of more elaborate compounds. For instance, it has been used to prepare 1-cyclopropyl-3-(5,5-difluoro-2-methylpiperidine-1-carbonyl)-1,2-dihydropyridin-2-one and 2-(5,5-difluoro-2-methylpiperidine-1-carbonyl)pyrazine. chemenu.com These examples demonstrate that the compound can be readily coupled with other molecular fragments to create more complex structures. Future research should expand on this, systematically incorporating the 5,5-difluoro-2-methylpiperidine scaffold into a diverse range of biologically relevant architectures. This could include its use in the synthesis of novel protease inhibitors, kinase inhibitors, or central nervous system agents, where the unique properties conferred by the fluorinated piperidine ring could lead to improved drug candidates.

Addressing Scalability and Efficiency in Preparative Methodologies

For any chemical building block to be widely adopted in research and development, its synthesis must be scalable, providing access to gram- or even kilogram-quantities of the material in a cost-effective and efficient manner. While 5,5-difluoro-2-methylpiperidine is commercially available, indicating that a scalable synthesis exists, the details of these industrial processes are often proprietary.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5,5-Difluoro-2-methylpiperidine, and what are their advantages?

- Methodological Answer : The synthesis typically involves fluorination of piperidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. For example, fluorination at the 5,5-positions can be achieved via radical fluorination or nucleophilic substitution, followed by methylation at the 2-position using methyl iodide or dimethyl sulfate. Reaction optimization often requires temperature control (-20°C to 80°C) and inert atmospheres to prevent side reactions. Characterization via NMR and LC-MS is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing 5,5-Difluoro-2-methylpiperidine?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify proton and carbon environments, while NMR confirms fluorine substitution patterns.

- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and purity.

- IR Spectroscopy : Detects functional groups (e.g., C-F stretches at 1000–1100 cm).

- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and bond angles. Cross-referencing with computational models (DFT) enhances structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5,5-Difluoro-2-methylpiperidine derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Dose-Response Repetition : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC values.

- Purity Verification : Use HPLC with UV/ELS detection to ensure >95% purity, as impurities like unreacted fluorinating agents may skew results.

- Structural Confirmation : Re-analyze batch samples via NMR to rule out positional isomerism.

- Cross-Validation : Compare results with orthogonal assays (e.g., enzymatic vs. cell-based assays) .

Q. What experimental design principles are critical for optimizing the fluorination step in 5,5-Difluoro-2-methylpiperidine synthesis?

- Methodological Answer :

- Factorial Design : Test variables like temperature, fluorinating agent equivalents, and solvent polarity (e.g., DCM vs. THF) using a 2 factorial approach to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via in-situ NMR to determine rate constants and intermediate stability.

- Catalyst Screening : Evaluate catalysts (e.g., Lewis acids like BF·OEt) for improved selectivity.

- Scale-Up Considerations : Assess exothermicity and byproduct formation using microreactors or flow chemistry setups .

Q. How does the fluorination pattern of 5,5-Difluoro-2-methylpiperidine influence its reactivity in medicinal chemistry applications?

- Methodological Answer :